Fmoc-Glu(OAll)-OH
Overview
Description
Fmoc-Glu(OAll)-OH is a derivative of glutamic acid12. It is also known as N-α-Fmoc-L-glutamic acid α-allyl ester1. It is an orthogonally-protected building block used in the synthesis of head-to-tail cyclic peptides1.
Synthesis Analysis
Fmoc-Glu(OAll)-OH is used as a building block for solid-phase peptide synthesis1. The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM1. This facilitates the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit1.
Molecular Structure Analysis
The molecular formula of Fmoc-Glu(OAll)-OH is C23H23NO613. Its molar mass is 409.44 g/mol13.
Chemical Reactions Analysis
Fmoc-Glu(OAll)-OH is used in the synthesis of head-to-tail cyclic peptides1. The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups1.
Physical And Chemical Properties Analysis
Fmoc-Glu(OAll)-OH is a white to off-white solid4. It has a melting point of 118-122 °C3.
Scientific Research Applications
Fmoc-Glu(OAll)-OH is used in solid-phase synthesis of peptides, including those containing special modifications like O-phosphotyrosine, as demonstrated in the synthesis of tridecapeptide sequences (Kitas et al., 1989).
It plays a crucial role in the self-assembly of amino acids to form unique nanostructures, which have potential applications in material chemistry and biomedical fields (Gour et al., 2021).
This compound is integral in synthesizing photocaged peptides, which are useful for studying the dynamic processes in living cells (Tang et al., 2015).
In pharmaceutical research, Fmoc-Glu(OAll)-OH is employed for synthesizing linear and cyclic phosphopeptides as ligands for protein interactions, which has implications for drug development (Imhof et al., 2005).
The compound is used in native chemical ligation for protein synthesis, especially in addressing challenges like poor peptide segment solubility (Giesler et al., 2021).
It is involved in the ultrasound-induced gelation of amino acids, which is significant in the development of new materials with unique properties (Geng et al., 2017).
Fmoc-Glu(OAll)-OH has applications in analytical chemistry, such as in the fluorogenic labeling for chromatographic analysis of environmental samples (Sancho et al., 1996).
It is utilized in studying the substrate recognition mechanisms of enzymes, which has implications for understanding enzymatic processes and designing enzyme inhibitors (Nakase et al., 2001).
Safety And Hazards
Fmoc-Glu(OAll)-OH is not classified as a hazardous substance or mixture5. However, it is recommended to handle all chemicals with caution and use proper protective equipment when handling chemicals5.
Future Directions
Fmoc-Glu(OAll)-OH, as a derivative of glutamic acid, has potential applications in various fields due to its role in the synthesis of peptides. However, more research is needed to fully explore its potential.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBARFFNYOKIAX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427066 | |
Record name | Fmoc-Glu(OAll)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OAll)-OH | |
CAS RN |
133464-46-7 | |
Record name | Fmoc-Glu(OAll)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.